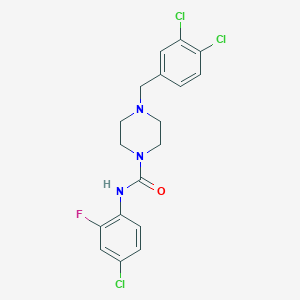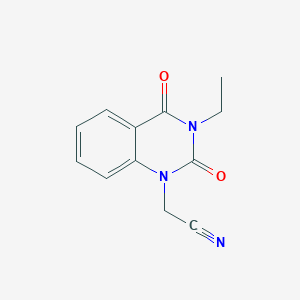![molecular formula C20H22N2O3 B4853471 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4853471.png)
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
説明
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the 1990s and has since been extensively studied for its potential as an anticancer agent. In
作用機序
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by inhibiting the activity of the EGFR. The EGFR is a transmembrane receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. When activated by its ligand, the EGFR undergoes a conformational change that allows it to dimerize with another EGFR molecule. This dimerization leads to the activation of the tyrosine kinase domain, which phosphorylates downstream signaling molecules and leads to cell proliferation and survival. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thereby inhibiting its activity and downstream signaling.
Biochemical and Physiological Effects:
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of the EGFR, 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to inhibit the activation of downstream signaling molecules, such as AKT and ERK. This leads to a decrease in cell proliferation and an increase in apoptosis. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer treatment, as tumors require a blood supply in order to grow.
実験室実験の利点と制限
One advantage of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its specificity for the EGFR. This allows researchers to study the role of the EGFR in various cellular processes. However, one limitation of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its relatively low potency compared to other EGFR inhibitors. This can make it difficult to achieve complete inhibition of the EGFR in some cell lines.
将来の方向性
There are a number of future directions for 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone research. One area of interest is the development of more potent EGFR inhibitors. Another area of interest is the study of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the role of the EGFR in various disease states, such as Alzheimer's disease and diabetes. Overall, 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a promising molecule with potential applications in cancer treatment and beyond.
科学的研究の応用
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thereby inhibiting its activity. This leads to a decrease in cell proliferation and an increase in apoptosis.
特性
IUPAC Name |
3-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-5-7-16(2)19(15)25-13-12-24-11-10-22-14-21-18-9-4-3-8-17(18)20(22)23/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJVSDOYCWBUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4853401.png)
![N-ethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4853409.png)
![1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4853412.png)
![N-allyl-2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4853422.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4853437.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4853449.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4853473.png)

![N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea](/img/structure/B4853488.png)

![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B4853505.png)
![(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4853508.png)